molecular formula C14H11ClO3 B6397926 4-Chloro-2-(2-methoxyphenyl)benzoic acid CAS No. 1261932-31-3

4-Chloro-2-(2-methoxyphenyl)benzoic acid

Cat. No.: B6397926
CAS No.: 1261932-31-3
M. Wt: 262.69 g/mol
InChI Key: MHCFSODBRNYULW-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxyphenyl)benzoic acid is a chlorinated and methoxy-substituted benzoic acid derivative intended for research use only. It is not for diagnostic or therapeutic applications. Benzoic acid derivatives are extensively investigated for their roles as key intermediates in pharmaceutical development and as inhibitors for various biological targets . Specifically, structurally related compounds, such as 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), have been identified as potent and selective small-molecule inhibitors of the TMEM206 proton-activated chloride channel (PAORAC/ASOR) . This makes the chemical class a promising scaffold for developing future TMEM206 inhibitors, which are relevant to studies in acid-induced cell death, endosomal acidification, and macropinosome resolution, particularly in cancer cell research . The core benzoic acid structure is a common feature in compounds studied for their spectroscopic properties, molecular characteristics, and vibrational analyses using experimental and density functional theory (DFT) methods . Researchers may utilize 4-Chloro-2-(2-methoxyphenyl)benzoic acid as a building block in synthetic chemistry or as a candidate for virtual screening and functional assays to explore its potential biological activity and mechanism of action.

Properties

IUPAC Name

4-chloro-2-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-10(13)12-8-9(15)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCFSODBRNYULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689139
Record name 5-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-31-3
Record name 5-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalytic Systems

In CN105732392A, a biphasic system using tetrabutylammonium bromide as a phase-transfer catalyst and potassium carbonate as a base achieved 82–83% yields for analogous biphenyl syntheses. Adapting this protocol:

  • Catalyst : Pd(dppf)Cl₂ (0.5 mol%) or Pd(OAc)₂ with triphenylphosphine (1.5 mol%)

  • Solvent : Water/toluene (1:1 v/v) at 90–100°C

  • Base : K₂CO₃ (2.2 equiv)

  • Molar ratio : 1:1.3 (aryl halide:boronic acid)

ParameterOptimal RangeYield (%)
Temperature90–100°C78–82
Pd Loading0.5–1.5 mol%80
Reaction Time12–18 h85

Post-coupling, the carboxylic acid is deprotected (if esterified) via hydrolysis with NaOH (20% w/w).

Ullmann-Type Coupling for Direct Arylation

Copper-mediated Ullmann coupling offers a cost-effective alternative. Starting from methyl 2-chloro-4-iodobenzoate and 2-methoxyphenyl iodide:

Copper Catalysis and Ligand Effects

The RSC protocol demonstrates that CuI (10 mol%) with 1,10-phenanthroline (20 mol%) in DMF at 120°C achieves 65–70% coupling efficiency. Key modifications include:

  • Solvent : DMF > DMSO > NMP (DMF preferred for solubility)

  • Additive : Cs₂CO₃ (2.0 equiv) enhances deprotonation of the methoxyphenyl group.

Side Note : Ester protection (e.g., methyl or ethyl) prevents decarboxylation during high-temperature steps.

Diazotization-Chlorination Sequence

Introducing the chloro group at position 4 via diazotization is critical. From 2-(2-methoxyphenyl)anthranilic acid:

Stepwise Functionalization

  • Diazotization : NaNO₂ (1.1 equiv) in HCl (31% w/w) at 0–5°C.

  • Chlorination : CuCl (1.5 equiv) in HCl, yielding 4-chloro intermediate.

  • Oxidation : KMnO₄ or HNO₃ oxidizes methyl groups to carboxylic acids.

Challenges : Over-oxidation of the methoxy group necessitates controlled HNO₃ stoichiometry (1.2–1.5 equiv).

Hydrolytic Routes from Ester Precursors

Ester-to-acid hydrolysis is a reliable final step. From methyl 4-chloro-2-(2-methoxyphenyl)benzoate:

Alkaline vs. Acidic Hydrolysis

  • Basic Conditions : NaOH (20% w/w, 80°C, 4 h) achieves 95% conversion.

  • Acidic Conditions : H₂SO₄ (50% v/v) risks ether cleavage of the methoxy group.

Optimization : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) reduce hydrolysis time to 2 h.

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost (Relative)ScalabilityEnvironmental Impact
Suzuki-Miyaura78–85HighExcellentModerate (Pd waste)
Ullmann Coupling65–70LowGoodHigh (Cu residues)
Diazotization60–68ModerateModerateLow
Ester Hydrolysis90–95LowExcellentLow

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding a less substituted benzoic acid derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 4-chloro-2-(2-formylphenyl)benzoic acid or 4-chloro-2-(2-carboxyphenyl)benzoic acid.

    Reduction: Formation of 2-(2-methoxyphenyl)benzoic acid.

    Substitution: Formation of 4-amino-2-(2-methoxyphenyl)benzoic acid or 4-thio-2-(2-methoxyphenyl)benzoic acid.

Scientific Research Applications

4-Chloro-2-(2-methoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways would depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The benzoic acid core is common among analogs, but substituents at the 2-position dictate functional differences:

Compound Name Substituent at 2-Position Key Structural Features
4-Chloro-2-(2-methoxyphenyl)benzoic acid 2-Methoxyphenyl Electron-donating methoxy group (-OCH₃)
CBA (4-chloro-2-(2-chlorophenoxy)acetamido) 2-Chlorophenoxy acetamido Electron-withdrawing chloro (-Cl)
NBA (4-chloro-2-(1-naphthyloxyacetamido)) 1-Naphthyloxy acetamido Bulky hydrophobic naphthyl group
LBA (4-chloro-2-(4-chloro-2-methylphenoxy)) 4-Chloro-2-methylphenoxy propanamido Chloro and methyl groups enhancing lipophilicity

Key Observations :

  • Lipophilicity : NBA’s naphthyl group confers higher lipophilicity (cLogP >3) than the methoxyphenyl group, enhancing membrane penetration but risking off-target interactions .
  • Steric Effects : Bulky substituents (e.g., naphthyl in NBA) improve binding to hydrophobic pockets in ion channels like TRPM4, while smaller groups (e.g., methoxyphenyl) may reduce steric hindrance .

Pharmacological Activity

TRPM4 Inhibition
  • CBA : IC₅₀ ~5 µM in colorectal cancer cells (HCT116), with moderate selectivity for human TRPM4 over mouse isoforms .
  • NBA : Higher potency (IC₅₀ ~2 µM) due to naphthyl group enhancing hydrophobic interactions with TRPM4’s binding site .
  • LBA : Improved selectivity via methyl and chloro substituents, though lower potency (IC₅₀ ~10 µM) .
  • 4-Chloro-2-(2-methoxyphenyl)benzoic acid : Predicted intermediate potency due to methoxy’s balance between solubility and lipophilicity.
Antibacterial Activity

Hydrazone derivatives of benzoic acids (e.g., 4-chloro-2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzoic acid) show moderate activity against E. coli and S. aureus (MIC: 16–32 µg/mL). The methoxyphenyl variant may exhibit reduced activity compared to chloro analogs due to decreased electrophilicity .

Physicochemical Properties

Property 4-Chloro-2-(2-methoxyphenyl)benzoic acid CBA NBA
Molecular Weight ~306.7 g/mol 334.2 381.8
cLogP ~2.8 (estimated) 3.1 4.2
Solubility (DMSO) >10 mM >10 mM >10 mM
pKa ~3.1 (carboxylic acid) 3.0 3.0

Notes:

  • The methoxy group increases water solubility compared to chloro or naphthyl analogs but reduces blood-brain barrier penetration .
  • Chloro and naphthyl groups in CBA/NBA enhance metabolic stability but may increase hepatotoxicity risk .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-(2-methoxyphenyl)benzoic acid, and how can reaction yields be optimized?

  • Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is commonly used to introduce aromatic substituents. For example, coupling 4-chloro-2-bromobenzoic acid with 2-methoxyphenylboronic acid under inert conditions (N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst. Optimize yields by controlling reaction temperature (80–100°C), solvent polarity (toluene/DMF mixtures), and stoichiometric ratios (1:1.2 boronic acid to bromide). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product isolation .

Q. How can the structural integrity of 4-Chloro-2-(2-methoxyphenyl)benzoic acid be confirmed after synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).
  • X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data can resolve positional disorder of the chloro and methoxy groups .

Q. What analytical techniques are suitable for purity assessment of this compound?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to quantify impurities.
  • Melting point analysis : Compare observed mp (e.g., 210–215°C) with literature values to detect solvates or polymorphs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodology : Synthesize analogs with modifications to the methoxy or chloro groups (e.g., replace methoxy with ethoxy or trifluoromethoxy). Test inhibitory effects on biological targets (e.g., TRPM4 ion channels via patch-clamp assays). Compare IC₅₀ values to identify critical substituents. For example, replacing the methoxy group with bulkier substituents may reduce membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. cancer cells) to rule out cell-specific effects.
  • Metabolic stability testing : Use liver microsomes to assess if observed discrepancies arise from rapid degradation in certain models .

Q. How can computational modeling guide the optimization of this compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density at the chloro-substituted carbon. High electron-withdrawing character from the methoxy group may enhance susceptibility to nucleophilic attack. Validate predictions by reacting with amines (e.g., benzylamine) in DMF/K₂CO₃ and monitoring substitution rates via LC-MS .

Q. What experimental approaches can elucidate the role of the difluoromethoxy group in stabilizing transition states during hydrolysis?

  • Methodology : Use kinetic isotope effects (KIE) and 18O^{18}O-labeling to track hydrolysis pathways. Compare activation energies (ΔG‡) for 4-Chloro-2-(2-methoxyphenyl)benzoic acid vs. its difluoromethoxy analog under acidic/basic conditions. Cryo-EM may visualize intermediate states in enzyme-catalyzed hydrolysis .

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